N-(2-((6-(乙氨基)-2-甲基嘧啶-4-基)氨基)乙基)-2-甲氧基苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

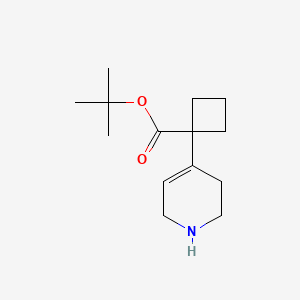

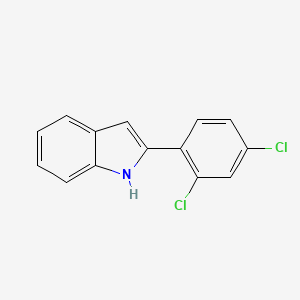

This compound is a complex organic molecule that contains several functional groups, including an amide group (CONH2), an ether group (R-O-R’), and a pyrimidine ring (a six-membered ring with two nitrogen atoms). These functional groups suggest that this compound could have a variety of chemical properties and potential uses .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the pyrimidine ring, followed by the introduction of the ethylamino and methoxy groups. The final step would likely involve the formation of the amide bond .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The presence of the pyrimidine ring, along with the various other functional groups, would give this molecule a three-dimensional structure that could potentially allow it to interact with a variety of other molecules .Chemical Reactions Analysis

Amines, such as the ethylamino group in this compound, are generally basic and can participate in a variety of reactions. They can act as nucleophiles in substitution reactions, or they can accept a proton to form a positively charged ammonium ion .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its size, shape, and the specific functional groups it contains would all influence its properties .科学研究应用

Synthesis of Antibacterial Agents

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide: can be utilized in the synthesis of novel antibacterial agents. The compound’s structure allows for the incorporation into polymers that exhibit antimicrobial properties. These polymers can be used to coat medical devices, reducing the risk of hospital-acquired infections .

Development of Peptide Nucleic Acid (PNA) Oligonucleotide Conjugates

This compound is a potential precursor in the synthesis of PNA oligonucleotide conjugates. These conjugates are of significant interest due to their applications in the biomedical and diagnostic fields as antigene and molecular sensors. Efficient synthesis methods for PNAs can lower costs and increase their availability for broader use .

Creation of Stimuli-responsive Polymersomes

The compound’s derivatives can be incorporated into block copolymers to form polymersomes. These polymersomes can be designed to respond to environmental stimuli, making them useful in targeted drug delivery systems. The polymersomes can encapsulate therapeutic agents and release them at specific sites or in response to specific triggers .

Synthesis of Unnatural Amino Acids

In the field of synthetic chemistry, this compound can be used as an intermediate in the synthesis of unnatural amino acids. These amino acids are crucial for developing new pharmaceuticals and studying protein functions and structures .

Production of Chiral Compounds

The compound’s structure lends itself to the synthesis of chiral compounds, which are important in the pharmaceutical industry. Chiral compounds can have different biological activities depending on their orientation, and this compound can help in creating enantiomerically pure substances .

Intermediate in Antibiotic Synthesis

This compound serves as an important intermediate in the synthesis of new antibiotics, such as ceftolozane. Ceftolozane is a fifth-generation cephalosporin antibiotic with a broad spectrum of activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains .

作用机制

Target of Action

The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that recognize or are modulated by similar structures

Mode of Action

The presence of the ethylamino and methoxy groups could potentially influence the compound’s binding affinity and specificity .

Biochemical Pathways

Given the presence of the pyrimidine ring in its structure, it might interfere with nucleic acid synthesis or metabolism, but this is purely speculative and requires further investigation .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions might affect the compound’s structure and hence its activity. Similarly, the presence of other molecules could either enhance or inhibit its action through synergistic or antagonistic effects .

未来方向

属性

IUPAC Name |

N-[2-[[6-(ethylamino)-2-methylpyrimidin-4-yl]amino]ethyl]-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23N5O2/c1-4-18-15-11-16(22-12(2)21-15)19-9-10-20-17(23)13-7-5-6-8-14(13)24-3/h5-8,11H,4,9-10H2,1-3H3,(H,20,23)(H2,18,19,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWXTXFIKWHVLKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=NC(=N1)C)NCCNC(=O)C2=CC=CC=C2OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-(ethylamino)-2-methylpyrimidin-4-yl)amino)ethyl)-2-methoxybenzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B3012240.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl}acetamide](/img/structure/B3012242.png)

![6-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)benzo[d]thiazol-2-amine](/img/structure/B3012243.png)

![1,3-Dimethyl-5-propylsulfanyl-7-thiophen-2-ylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B3012247.png)

![4-[4-(2-Pyridinyl)-2-pyrimidinyl]benzenol](/img/structure/B3012248.png)

![2-[3-(3-Fluoro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B3012250.png)

![N-(2-chlorobenzyl)-2-(2-(3,4-dimethoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B3012253.png)